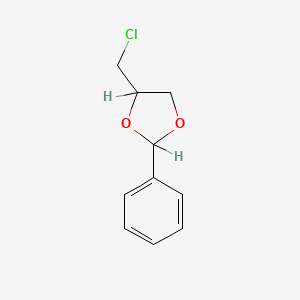

4-(Chloromethyl)-2-phenyl-1,3-dioxolane

描述

Structure

3D Structure

属性

IUPAC Name |

4-(chloromethyl)-2-phenyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLBOQRGKONXBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(O1)C2=CC=CC=C2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00957626 | |

| Record name | 4-(Chloromethyl)-2-phenyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36236-72-3 | |

| Record name | 4-(Chloromethyl)-2-phenyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36236-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane, 4-chloromethyl-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036236723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC41981 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Chloromethyl)-2-phenyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloromethyl 2 Phenyl 1,3 Dioxolane

Established Synthetic Routes and Reaction Mechanisms

Traditional methods for synthesizing 4-(chloromethyl)-2-phenyl-1,3-dioxolane rely on fundamental organic reactions, including cyclization and the use of chlorinated precursors. These routes are well-documented and provide a foundational understanding of the compound's formation.

Cyclization Reactions Involving Diol Precursors and Carbonyl Compounds

The most common and direct method for forming the 1,3-dioxolane (B20135) ring is the acid-catalyzed acetalization reaction between a diol and a carbonyl compound. In the synthesis of this compound, the key precursors are 3-chloro-1,2-propanediol (B139630) and benzaldehyde (B42025). ontosight.aigoogle.com

The reaction is typically carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, and often involves the removal of water to drive the equilibrium towards the product. The mechanism proceeds as follows:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the benzaldehyde carbonyl group, making the carbonyl carbon more electrophilic.

Nucleophilic Attack by the Diol: One of the hydroxyl groups of 3-chloro-1,2-propanediol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a hemiacetal intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the other hydroxyl group of the original diol moiety.

Intramolecular Cyclization: The second hydroxyl group of the diol derivative then attacks the carbon of the protonated hemiacetal, displacing a molecule of water.

Deprotonation: The final step is the deprotonation of the oxonium ion to regenerate the acid catalyst and yield the stable this compound ring structure.

This method is effective, though it requires careful control of reaction conditions to maximize yield and minimize side reactions.

Chlorination Approaches

Direct chlorination of a precursor molecule like 2-phenyl-1,3-dioxolane-4-methanol (B155213) is not a commonly employed synthetic route for this compound. The primary reason is the ready availability and efficiency of using chlorinated starting materials such as 3-chloro-1,2-propanediol or epichlorohydrin (B41342). google.comnih.gov Synthesizing the dioxolane ring with the chloromethyl group already in place is a more straightforward and atom-economical approach.

Attempting to chlorinate the hydroxymethyl group of 2-phenyl-1,3-dioxolane-4-methanol would require an additional synthetic step and the use of chlorinating agents, which could potentially lead to side reactions, including cleavage of the acid-sensitive acetal (B89532) ring. Therefore, synthetic strategies almost exclusively incorporate the chloro-substituent from the outset.

Formation from Epichlorohydrin as a Key Intermediate

An alternative and widely used established route involves the use of epichlorohydrin as the key starting material. researchgate.net Epichlorohydrin, or 2-(chloromethyl)oxirane, is a bifunctional compound containing both an epoxide ring and a chloromethyl group. nih.gov The synthesis of this compound from epichlorohydrin and benzaldehyde is typically catalyzed by a Lewis or Brønsted acid.

The reaction mechanism involves:

Activation of the Epoxide: The acid catalyst coordinates to the oxygen atom of the epoxide ring, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by the Carbonyl Oxygen: The oxygen atom of benzaldehyde can act as a nucleophile, attacking one of the epoxide carbons. However, a more common pathway involves the acid-catalyzed opening of the epoxide by a nucleophile (even trace water or another alcohol), which then reacts with benzaldehyde.

Ring Opening and Intermediate Formation: The epoxide ring opens, creating a carbocation or a species with significant positive charge on one of the carbons, which is then attacked by the carbonyl oxygen of benzaldehyde.

Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the five-membered dioxolane ring.

Deprotonation: The final product is formed after deprotonation.

This method is advantageous as it utilizes readily available industrial chemicals. The reaction of epoxides with carbonyl compounds is a well-established method for forming 1,3-dioxolanes. researchgate.net

Advanced Synthetic Strategies and Catalysis

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and environmentally friendly processes. Research into the synthesis of this compound reflects these trends, with a focus on green chemistry principles and advanced catalytic systems.

Atom-Economical and Green Synthesis Approaches

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final desired product. nih.govjocpr.com The synthesis of this compound from epichlorohydrin and a carbonyl compound is an excellent example of an atom-economical reaction. researchgate.net

The cycloaddition reaction between epichlorohydrin and benzaldehyde is theoretically 100% atom-economical, as all atoms of both reactant molecules are incorporated into the single product molecule, with no byproducts formed. researchgate.netresearchgate.net This contrasts with the cyclization of a diol and aldehyde, which produces water as a byproduct.

Green synthesis approaches also focus on replacing hazardous reagents and solvents. The use of solid, reusable catalysts instead of corrosive liquid acids, and minimizing or eliminating the use of volatile organic solvents, are key aspects of making this synthesis greener. nih.govmdpi.com

Catalyzed Synthesis for Enhanced Yield and Purity

The choice of catalyst is crucial for optimizing the synthesis of this compound, influencing reaction rates, yields, and product purity. While traditional homogeneous acid catalysts like p-toluenesulfonic acid are effective, they can be difficult to separate from the reaction mixture and can contribute to corrosive waste streams.

To overcome these limitations, significant research has been directed towards the use of heterogeneous solid acid catalysts. These catalysts are easily recoverable by filtration and can often be reused multiple times, making the process more cost-effective and environmentally benign. nih.govrsc.org

Examples of solid acid catalysts used in the synthesis of 1,3-dioxolanes include:

K10 Montmorillonite (B579905) Clay: This clay-based catalyst has been shown to be effective in producing 1,3-dioxolanes from epoxides and ketones, with yields reported in the range of 50–80%. researchgate.net

Zeolites: These microporous aluminosilicate (B74896) minerals, such as H-ZSM-5 and H-Y zeolites, can act as shape-selective catalysts, though their application in this specific synthesis can sometimes result in lower yields compared to other solid acids. researchgate.net

Supported Heteropolyacids: Heteropolyacids, such as dodecatungstophosphoric acid (DTP), supported on materials like K10 clay, have demonstrated high activity and reusability in the cycloaddition of epichlorohydrin with ketones. researchgate.net For instance, a 20% (w/w) Cs-DTP/K10 clay catalyst was found to be highly active. researchgate.net

The use of these advanced catalysts not only improves the yield and purity of this compound but also aligns with the principles of green and sustainable chemistry by reducing waste and allowing for catalyst recycling.

Table of Catalysts in Dioxolane Synthesis

| Catalyst Type | Specific Example | Key Advantages | Reported Yields (General Dioxolane Synthesis) |

|---|---|---|---|

| Homogeneous Acid | p-Toluenesulfonic acid | High reactivity, readily available | Generally good to high |

| Clay | K10 Montmorillonite | Inexpensive, reusable, environmentally friendly | 50-80% researchgate.net |

| Zeolites | H-ZSM-5, H-Y | Shape selectivity, reusable | Variable, can be lower than other solid acids researchgate.net |

| Supported Heteropolyacids | 20% (w/w) Cs-DTP/K10 clay | High activity, reusable, green catalyst | High activity reported researchgate.net |

Optimization of Reaction Conditions for Synthesis

The synthesis of this compound, which is typically achieved through the acid-catalyzed reaction of benzaldehyde and 3-chloro-1,2-propanediol, is highly dependent on the optimization of various reaction parameters. The careful selection of catalysts, solvents, and reaction conditions, as well as the use of effective purification techniques, is crucial for maximizing yield and purity.

Catalyst Selection and Loading in Dioxolane Formation

The formation of the dioxolane ring via acetalization is an equilibrium process that requires an acid catalyst. Both Brønsted and Lewis acids are effective in promoting this reaction. The choice of catalyst and its concentration (loading) are critical variables that must be fine-tuned to achieve optimal results.

Commonly employed catalysts include Brønsted acids like p-toluenesulfonic acid (p-TSA) and sulfuric acid, as well as Lewis acids such as boron trifluoride etherate (BF₃·Et₂O). google.comgoogle.comrasayanjournal.co.inbohrium.com The catalyst facilitates the protonation of the carbonyl oxygen in benzaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of 3-chloro-1,2-propanediol.

Research into the synthesis of related heterocyclic compounds has demonstrated the importance of catalyst loading. For instance, in some syntheses, an L-proline catalyst was found to be most effective at a loading of 20 mol%, while a magnetic layered double hydroxide (B78521) (LDH) nanocatalyst showed optimal performance at 10 mol%. researchgate.netresearchgate.net In the preparation of a similar dioxolane, sulfuric acid was used in a concentration of 0.5-1.0%. google.com The ideal catalyst loading balances reaction rate with the potential for side reactions and the ease of catalyst removal during product work-up.

| Catalyst | Catalyst Type | Typical Loading | Reference Compound |

|---|---|---|---|

| p-Toluenesulfonic acid (p-TSA) | Brønsted Acid | Catalytic Amount | 4-(Azol-1-ylmethyl)-1,3-dioxolanes rasayanjournal.co.in |

| Sulfuric Acid (H₂SO₄) | Brønsted Acid | 0.5-1.0% | 4-Chloromethyl-1,3-dioxolane google.com |

| Boron Trifluoride Etherate (BF₃·Et₂O) | Lewis Acid | Catalytic Amount | Substituted 1,3-dioxolanes bohrium.com |

| L-proline | Organocatalyst | 20 mol% | Pyrazolo[3,4-b]pyridines researchgate.net |

| Magnetic LDH | Nanocatalyst | 10 mol% | Pyrazolo[3,4-b]pyridines researchgate.net |

Influence of Solvent Systems on Reaction Efficiency

The solvent system plays a pivotal role in the synthesis of dioxolanes. A primary function of the solvent in this acetalization is to facilitate the removal of water, which is a byproduct of the reaction. According to Le Chatelier's principle, the continuous removal of water shifts the equilibrium towards the formation of the product, thereby increasing the yield.

Solvents such as toluene (B28343) or benzene (B151609) are frequently used because they can form an azeotrope with water, allowing for its removal through azeotropic distillation using a Dean-Stark apparatus. rasayanjournal.co.in This technique is highly effective for driving the reaction to completion.

Other solvent systems have also been investigated for dioxolane and related syntheses. For example, studies on different reactions have shown that a mixture of ethanol (B145695) and water (EtOH/H₂O) in a 1:1 ratio can be an effective medium. researchgate.net In other cases, solvents like 1,4-dioxane (B91453) or cyclopentyl methyl ether (CPME) have been identified as optimal. d-nb.info The selection of the solvent depends on factors such as reactant solubility, reaction temperature, and the method of water removal. Screening of various solvents is a common optimization strategy; for instance, one study found toluene to be superior to dimethylformamide (DMF), methanol (B129727) (MeOH), acetonitrile (B52724) (MeCN), or dichloromethane (B109758) (DCM) for a specific transformation. beilstein-journals.org

| Solvent System | Rationale / Observation | Reference Reaction |

|---|---|---|

| Toluene | Forms azeotrope with water for removal. Found to be superior to other common solvents. beilstein-journals.org | Thiocyanation of pyrazoles beilstein-journals.org |

| Benzene:Butanol (2:1) | Used for azeotropic removal of water. | Cyclization of azolylpropanediols rasayanjournal.co.in |

| Ethanol/Water (1:1) | Identified as the best solvent system for yield in a specific reaction. researchgate.net | Synthesis of pyrazolo[3,4-b]pyridines researchgate.net |

| 1,4-Dioxane | Proved to be the optimal solvent for a specific synthesis of cyclic acetals. d-nb.info | Transformation of diols to cyclic acetals d-nb.info |

| Cyclopentyl Methyl Ether (CPME) | Increased reaction yield compared to 1,4-dioxane in a chemoenzymatic cascade. nih.gov | Formation of dioxolanes from diols nih.gov |

Temperature and Pressure Control in Synthetic Transformations

Temperature is a critical parameter that directly influences the reaction rate. Dioxolane synthesis is typically conducted at elevated temperatures to accelerate the reaction and aid in the azeotropic removal of water. The optimal temperature can vary significantly depending on the specific reactants, catalyst, and solvent used.

Reported reaction temperatures for the synthesis of similar dioxolane structures range broadly from 10°C to 120°C. google.comepo.org A common range for achieving a reasonable reaction rate is between 60°C and 100°C. For example, specific syntheses have been optimized at temperatures such as 80°C, 90°C, or within the narrow range of 95-98°C. google.comresearchgate.netd-nb.infonih.gov The selection of temperature is often a compromise; while higher temperatures increase the reaction rate, they can also lead to undesired side reactions or decomposition of reactants or products.

Most often, the synthesis is performed at atmospheric pressure, particularly when utilizing azeotropic distillation for water removal. While some specialized syntheses of related compounds may employ high pressure (e.g., 100 bar) in conjunction with hydrogenation steps, this is not a standard condition for the direct acid-catalyzed acetalization to form this compound. d-nb.infonih.gov

Purity Enhancement and Isolation Techniques

After the reaction is complete, a multi-step work-up and purification procedure is necessary to isolate the this compound in high purity. The initial step typically involves neutralizing the acid catalyst. This is often achieved by washing the reaction mixture with a mild aqueous base, such as a sodium carbonate, sodium bicarbonate, or dilute sodium hydroxide solution. google.comrasayanjournal.co.in

Following neutralization, the product is separated from the aqueous phase. This is usually accomplished through liquid-liquid extraction using a suitable organic solvent. The organic layers are then combined, washed with water or brine to remove residual salts and water-soluble impurities, and dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate. google.comrasayanjournal.co.in

The final and most critical step for obtaining a pure product is typically fractional distillation under reduced pressure (in vacuo). google.comepo.org Distillation effectively separates the desired dioxolane from non-volatile impurities, the solvent, and any remaining starting materials. If a solid catalyst was used, it is removed by filtration before the work-up procedure. google.com The purity of the final product can be confirmed using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Reactivity and Transformation Pathways of 4 Chloromethyl 2 Phenyl 1,3 Dioxolane

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) functions as a potent electrophile, readily participating in Sₙ2 reactions with a wide variety of nucleophiles. The chlorine atom serves as a good leaving group, facilitating the formation of new covalent bonds at the methylene (B1212753) carbon. This reactivity is a cornerstone for modifying the molecule's structure and synthesizing a range of derivatives. ontosight.ai

The substitution of the chloride ion by a carbon-based nucleophile is a fundamental strategy for extending the carbon skeleton of 4-(chloromethyl)-2-phenyl-1,3-dioxolane. This class of reactions is crucial for building more complex molecular architectures. Strong nucleophiles, such as organometallic reagents or stabilized carbanions, are typically employed for this purpose. For instance, Grignard reagents (R-MgX) or organocuprates (R₂CuLi) can react to form a new alkyl or aryl substituent. Similarly, cyanide ions (CN⁻) can be introduced to form the corresponding nitrile, a versatile functional group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

| Nucleophile | Reagent Example | Product Structure | Bond Formed |

| Cyanide | Sodium Cyanide (NaCN) | 4-(Cyanomethyl)-2-phenyl-1,3-dioxolane | C-C |

| Alkyl | Methylmagnesium Bromide (CH₃MgBr) | 4-Ethyl-2-phenyl-1,3-dioxolane | C-C |

| Enolate | Sodium salt of diethyl malonate | Diethyl 2-((2-phenyl-1,3-dioxolan-4-yl)methyl)malonate | C-C |

| Alkynyl | Sodium acetylide (HC≡CNa) | 4-(Prop-2-yn-1-yl)-2-phenyl-1,3-dioxolane | C-C |

The chloromethyl group is also highly reactive towards heteroatom nucleophiles, enabling the introduction of oxygen, nitrogen, sulfur, and other elements. researchgate.netnih.gov These reactions are fundamental in synthetic chemistry for creating functional groups like ethers, amines, and thioethers. mdpi.com For example, reaction with alkoxides (RO⁻) or phenoxides (ArO⁻) yields ethers, while reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of primary, secondary, or tertiary amines, respectively. Thiolates (RS⁻) react efficiently to produce thioethers. These substitution reactions provide a direct pathway to a diverse array of functionalized dioxolane derivatives. ontosight.ai

| Nucleophile | Reagent Example | Product Structure | Bond Formed |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 4-(Methoxymethyl)-2-phenyl-1,3-dioxolane | C-O |

| Amine | Ammonia (NH₃) | (2-Phenyl-1,3-dioxolan-4-yl)methanamine | C-N |

| Thiolate | Sodium thiophenoxide (NaSPh) | 4-((Phenylthio)methyl)-2-phenyl-1,3-dioxolane | C-S |

| Azide | Sodium Azide (NaN₃) | 4-(Azidomethyl)-2-phenyl-1,3-dioxolane | C-N |

Dioxolane Ring Reactivity

The 1,3-dioxolane (B20135) ring is a cyclic acetal (B89532) formed from benzaldehyde (B42025) and glycerol. Acetal groups are generally stable under neutral and basic conditions but are labile in the presence of acid. This reactivity is centered on the electrophilic nature of the acetal carbon (C2) and the protonation of the oxygen atoms.

The cleavage of the dioxolane ring is a key transformation pathway, which effectively deprotects the carbonyl and diol functionalities from which the acetal was formed. The conditions under which this ring-opening occurs dictate the mechanistic pathway and the final products.

Under acidic conditions, the dioxolane ring undergoes hydrolysis to regenerate the parent aldehyde and diol. orientjchem.org The reaction is initiated by the protonation of one of the ring's oxygen atoms, which converts it into a good leaving group. libretexts.orgyoutube.com A nucleophile, typically water present in the reaction medium, then attacks one of the adjacent electrophilic carbons (C2 or C4/C5).

The most common pathway involves the attack at the C2 carbon, which is doubly activated by the two oxygen atoms. This process leads to the cleavage of the C2-O bond, opening the ring and forming a hemiacetal intermediate. Subsequent steps lead to the release of benzaldehyde and 3-chloro-1,2-propanediol (B139630). This reaction is essentially the reverse of acetal formation and is a standard method for deprotecting carbonyl groups.

While less common than acid-catalyzed pathways, the dioxolane ring can also be opened through radical-initiated processes. Research on related compounds, such as 4-methylene-2-phenyl-1,3-dioxolane, has shown that radical initiators can induce ring-opening polymerization. jlu.edu.cn A similar pathway can be envisaged for this compound.

The process would likely begin with the formation of a radical on the dioxolane ring, for example, by hydrogen abstraction from C4 by a radical initiator. The resulting radical can undergo a β-scission reaction, leading to the cleavage of a C-O bond within the ring. The stability of the radical intermediates plays a crucial role; for instance, a radical at the C2 position would be stabilized by the adjacent phenyl group. This ring-opening would result in the formation of a linear ester product. The specific outcome depends on the reaction conditions and the nature of the radical initiator used.

Ring-Opening Reactions and Mechanistic Pathways

Lewis Base Catalyzed Ring-Opening/Cycloaddition Reactions

The 1,3-dioxolane ring, being a cyclic acetal, is characteristically stable under neutral and basic conditions. Consequently, unlike strained three-membered rings such as epoxides (oxiranes), the this compound ring does not readily undergo ring-opening reactions catalyzed by Lewis bases. The electron-rich oxygen atoms within the ring tend to repel nucleophilic attack, and there is no inherent ring strain to facilitate such a reaction.

However, Lewis bases can play a role in reactions involving other parts of the molecule. The primary electrophilic site susceptible to attack under basic or nucleophilic conditions is the carbon atom of the chloromethyl group (-CH₂Cl). A Lewis base can catalyze or directly participate in the nucleophilic substitution of the chloride ion.

| Reagent Type | Product Type | Reaction Description |

| Strong Nucleophile (e.g., CN⁻, RS⁻) | Substituted Dioxolane | Direct Sₙ2 displacement of chloride. |

| Amines (Lewis Base) | Aminomethyl Dioxolane | Nucleophilic substitution leading to amination. |

While direct Lewis base-catalyzed ring-opening of the dioxolane is not a typical pathway, related synthetic strategies employ Lewis bases to construct dioxolane rings. For instance, 4-dimethylaminopyridine (B28879) (DMAP), a common Lewis base catalyst, has been used in formal [3+2] cycloaddition reactions of vinyl oxiranes with carbonyl compounds to synthesize functionalized 1,3-dioxolane derivatives. acs.orgthieme-connect.com This proceeds through the Lewis base opening the strained epoxide ring to generate a zwitterionic intermediate, which then undergoes cycloaddition. This highlights the inherent stability of the dioxolane ring, which is the product of such reactions, rather than a reactant susceptible to Lewis base-catalyzed cleavage.

Isomerization Phenomena of the Dioxolane Ring

Isomerization of this compound primarily occurs under acidic conditions, which facilitate the cleavage and reformation of the acetal linkage. The stability of the dioxolane ring is significantly reduced in the presence of Brønsted or Lewis acids, leading to equilibrium-driven processes. organic-chemistry.orgthieme-connect.de

One major pathway is acid-catalyzed hydrolysis, which is the reverse of acetal formation. In the presence of water and an acid catalyst, the dioxolane ring can open to form an intermediate hemiacetal, which can further hydrolyze to yield benzaldehyde and 3-chloro-1,2-propanediol.

A second phenomenon is stereochemical isomerization. The this compound molecule has two stereocenters (at C2 and C4), meaning it can exist as cis and trans diastereomers. Under acidic conditions, protonation of one of the ring oxygen atoms can lead to reversible ring-opening, forming a stabilized carbocation intermediate at the C2 position. The presence of the adjacent phenyl group provides significant resonance stabilization to this benzylic carbocation. Rotation around the C4-C5 bond in the ring-opened intermediate followed by re-cyclization can lead to the interconversion between the cis and trans isomers.

| Condition | Phenomenon | Mechanism |

| Acid (H⁺), Water | Ring-Opening (Hydrolysis) | Protonation of ring oxygen, nucleophilic attack by water, leading to cleavage of the acetal. |

| Acid (H⁺ or Lewis Acid) | cis/trans Isomerization | Reversible ring-opening via a stabilized C2 carbocation, allowing for epimerization at one or both stereocenters. |

Oxidation and Reduction Reactions Affecting Functional Groups

The dioxolane ring is generally robust and resistant to many common oxidizing and reducing agents, allowing for selective modification of the chloromethyl and phenyl groups. thieme-connect.de

Oxidation: The primary site for oxidation is the chloromethyl group. A well-established method for converting primary alkyl halides to aldehydes is the Kornblum oxidation. wikipedia.orgsynarchive.com This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant and a base, such as triethylamine, to facilitate an elimination step. youtube.com Applying this to this compound would yield 2-phenyl-1,3-dioxolane-4-carbaldehyde. The mechanism involves the initial Sₙ2 displacement of chloride by the oxygen atom of DMSO, forming an alkoxysulfonium salt. Subsequent deprotonation at the adjacent carbon by the base leads to the formation of the aldehyde, dimethyl sulfide, and triethylammonium (B8662869) chloride. wikipedia.org

Reduction: The chloromethyl group can be readily reduced to a methyl group. This transformation is typically achieved via catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or by using hydride reagents. This reaction proceeds without affecting the integrity of the dioxolane or phenyl rings. Furthermore, other reducible groups on the phenyl ring can be selectively reduced while the dioxolane remains intact. For example, the reduction of a nitro group on a 2-phenyl-1,3-dioxolane (B1584986) derivative to an amino group has been demonstrated using glucose in a basic medium, showcasing the stability of the acetal functionality under these conditions. savemyexams.com

| Functional Group | Reaction | Reagents | Product Functional Group |

| -CH₂Cl | Kornblum Oxidation | 1. DMSO; 2. Et₃N | -CHO (Aldehyde) |

| -CH₂Cl | Catalytic Reduction | H₂, Pd/C | -CH₃ (Methyl) |

Condensation Reactions with Electrophiles

Condensation reactions involving this compound are dominated by electrophilic aromatic substitution (EAS) on the 2-phenyl group. The dioxolane ring itself is electron-rich but generally does not react with electrophiles; instead, it influences the reactivity of the attached phenyl ring.

The substituent at the 2-position of the dioxolane, in this case, the -CH(O-)₂R group, acts as an ortho-, para-director and an activating group in EAS reactions. This is because the lone pairs on the oxygen atoms adjacent to the aromatic ring can be donated into the ring through resonance. This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho (2' and 6') and para (4') positions, and helps to stabilize the cationic carbocation intermediate (the sigma complex) that is formed during the reaction. cognitoedu.orglibretexts.org

Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to yield predominantly a mixture of ortho- and para-substituted products.

| Reaction Type | Electrophile | Typical Reagents | Predicted Product |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | Mixture of ortho- and para-nitro derivatives. |

| Bromination | Br⁺ | Br₂, FeBr₃ | Mixture of ortho- and para-bromo derivatives. |

| Friedel-Crafts Acylation | R-C=O⁺ | RCOCl, AlCl₃ | Mixture of ortho- and para-acyl derivatives. |

Stereochemical Aspects and Enantioselective Synthesis

Diastereomeric Forms and Their Characterization

4-(Chloromethyl)-2-phenyl-1,3-dioxolane exists as two diastereomeric forms: cis and trans. These isomers arise from the relative orientation of the phenyl group at the C2 position and the chloromethyl group at the C4 position with respect to the plane of the 1,3-dioxolane (B20135) ring. google.com

The synthesis of 2,4-disubstituted 1,3-dioxolanes often results in a mixture of cis and trans isomers. google.com The separation and characterization of these diastereomers are crucial for understanding their distinct properties. Techniques such as flash chromatography are commonly employed for the separation of these isomers. google.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization and structural assignment of these diastereomers. rsc.orgrsc.org In the ¹H NMR spectra, the chemical shifts and coupling constants of the protons on the dioxolane ring, particularly the C2-H and C4-H protons, can be used to distinguish between the cis and trans isomers. google.comnih.gov For instance, in a related 2-substituted-4-substituted-1,3-dioxolane, the C2-H proton of the trans-isomer appears at a different chemical shift (δ 5.26 and 5.72 ppm) compared to the cis-isomer. google.com Similarly, the C4-H proton also shows distinct chemical shifts for the two isomers (δ 6.6 and 6.66 ppm). google.com Computational calculations can also aid in determining the relative stability of the cis and trans isomers. rsc.org

Table 1: Representative ¹H NMR Data for Distinguishing cis and trans Isomers of a 2,4-disubstituted-1,3-dioxolane.

| Proton | trans-Isomer δ (ppm) | cis-Isomer δ (ppm) |

|---|---|---|

| C₂-H | 5.26 and 5.72 (tt) | - |

| C₄-H | 6.6 and 6.66 (qq) | - |

Data is for a representative 2,4-disubstituted-1,3-dioxolane and may vary for this compound.

Enantioselective Synthesis of Chiral Analogs and Intermediates

The development of methods for the enantioselective synthesis of chiral 1,3-dioxolanes is of significant interest due to their potential applications as chiral building blocks in the synthesis of complex molecules.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been widely applied in asymmetric synthesis. researchgate.net In the context of 1,3-dioxolane synthesis, chiral auxiliaries can be used to induce diastereoselectivity, leading to the formation of a desired stereoisomer. For example, chiral oxazolidinones have been successfully employed in stereoselective aldol (B89426) reactions, which can be a key step in the synthesis of chiral precursors for dioxolanes. wikipedia.org

Catalytic systems, particularly those involving chiral catalysts, offer an efficient and atom-economical approach to enantioselective synthesis. rsc.org Chiral diol-based organocatalysts have been shown to be effective in various enantioselective reactions, including allylboration of ketones, which can generate chiral alcohol intermediates for dioxolane synthesis. nih.gov Rhodium(II)-catalyzed asymmetric three-component cascade reactions have been developed for the synthesis of chiral 1,3-dioxoles, which can be subsequently hydrogenated to yield chiral 1,3-dioxolanes. nih.govrsc.org These catalytic methods often provide high yields and excellent enantioselectivity. nih.govrsc.org

An alternative and widely used approach to obtaining enantiomerically pure this compound analogs is through derivatization from readily available chiral precursors, often referred to as the "chiral pool". nih.gov This strategy leverages the inherent chirality of natural products and their derivatives.

Chiral 1,2-diols are common starting materials for the synthesis of chiral 1,3-dioxolanes. nih.govsctunisie.org The reaction of a chiral diol with an aldehyde or ketone, often in the presence of an acid catalyst, leads to the formation of the corresponding chiral 1,3-dioxolane. nih.gov The stereochemistry of the starting diol directly dictates the stereochemistry of the resulting dioxolane, as the chiral centers of the diol are not typically affected during the reaction. nih.gov For instance, enantiomerically pure 1,3-diols can be synthesized via asymmetric hydrogenation of β-keto esters, and these can then be used to prepare chiral dioxolane derivatives. sctunisie.org

This method provides a straightforward and reliable route to chiral 1,3-dioxolanes with high enantiomeric purity. The availability of a wide range of chiral diols from natural sources or through asymmetric synthesis makes this a versatile approach for accessing a diverse library of chiral 1,3-dioxolane analogs.

Role As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor in Pharmaceutical Intermediate Synthesis and Drug Development

4-(Chloromethyl)-2-phenyl-1,3-dioxolane and its structural analogs are significant in the field of medicinal chemistry and pharmaceutical manufacturing. The dioxolane moiety is a recognized structural component in various biologically active compounds. ontosight.ainih.gov Derivatives of 1,3-dioxolane (B20135) have been investigated for a range of potential therapeutic applications, including antimicrobial and antiviral activities. ontosight.ainih.gov

The primary utility of this compound in this context lies in its role as a precursor. The chloromethyl group is a key functional handle that allows for further chemical modifications, enabling the synthesis of a wide array of derivatives. ontosight.ai By reacting this site, medicinal chemists can introduce different substituents to explore structure-activity relationships and optimize compounds for specific biological targets. This approach is fundamental to drug discovery, where even small molecular changes can significantly impact a compound's pharmacological profile, including potential anticancer or antimicrobial effects. ontosight.ai

For instance, analogous structures have been identified as key intermediates in the synthesis of established pharmaceuticals. A closely related compound, (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate(ester), serves as a crucial intermediate for producing the apoB secretion/MTP inhibitor mitratapide, a veterinary drug. google.com This highlights the established role of such halogenated dioxolane scaffolds in building complex active pharmaceutical ingredients (APIs). The general class of chloromethyl-dioxolane derivatives are considered important pharmaceutical intermediates for these reasons. researchgate.net

Table 1: Examples of Dioxolane-Containing Structures in Pharmaceutical Research

| Compound Class | Therapeutic Area of Interest | Role of Dioxolane Ring |

|---|---|---|

| Dioxolane Nucleoside Analogs | Antiviral | Forms the core scaffold mimicking natural nucleosides. |

| Azole-Dioxolane Derivatives | Antifungal | Provides structural framework for active molecules. |

| Mitratapide Intermediate | Veterinary Medicine (Lipid-lowering) | Serves as a key building block in the API synthesis. google.com |

Building Block for Agrochemicals

The 1,3-dioxolane ring is a structural feature present in a number of commercially significant agrochemicals, particularly fungicides. researchgate.net This heterocyclic system serves as a stable scaffold onto which toxophoric (biologically active) groups can be attached. While direct synthesis of major agrochemicals from this compound is not prominently documented, its structural motifs are highly relevant.

Many successful azole fungicides, which function as steroid biosynthesis inhibitors, are based on a 2-substituted-1,3-dioxolane structure. researchgate.net Prominent examples include:

Propiconazole: A widely used triazole fungicide for controlling a broad spectrum of fungal diseases in crops.

Difenoconazole: Another important triazole fungicide used in agriculture and horticulture. researchgate.net

Research has been conducted on the synthesis and pesticidal activity of various 4-azolylmethyl-1,3-dioxolanes. researchgate.net These studies involve reacting a chloromethyl-dioxolane intermediate with azoles like 1H-1,2,4-triazole or 1H-imidazole to produce the final active compounds. researchgate.net This synthetic strategy underscores the utility of chloromethylated dioxolanes as essential building blocks for creating new potential pesticides. The combination of the dioxolane ring and the azole group is crucial for the fungicidal activity of these molecules. researchgate.net Therefore, this compound represents a valuable starting material for the synthesis and development of novel agrochemical candidates with potential fungicidal or plant growth-regulating properties. researchgate.netsilverfernchemical.com

Table 2: Dioxolane-Based Agrochemicals and Research Areas

| Compound/Class | Agrochemical Type | Key Structural Feature |

|---|---|---|

| Propiconazole | Fungicide | 2-substituted-1,3-dioxolane with a triazole group. researchgate.net |

| Difenoconazole | Fungicide | 2-substituted-1,3-dioxolane with a triazole group. researchgate.net |

Applications in Specialty Chemicals and Advanced Materials Science

The reactivity of this compound also makes it a candidate for applications in materials science and the synthesis of specialty chemicals. Chloromethyl-dioxolane derivatives are recognized as potential monomers for polymerization and polycondensation reactions. researchgate.net The chloromethyl group can participate in various polymerization processes, allowing the incorporation of the dioxolane ring structure into a polymer backbone.

The properties of polymers can be tailored by incorporating specific monomers. ontosight.ai Introducing the 4-(substituted)-2-phenyl-1,3-dioxolane unit could impart unique characteristics to the resulting polymer, such as altered thermal stability, solubility, or adhesive properties. ontosight.ainih.gov The general class of 1,3-dioxolanes is used in industrial applications such as coatings and adhesives, indicating the utility of this chemical structure in polymer-related fields. silverfernchemical.com

The development of advanced polymers with novel properties is a significant area of chemical research. appleacademicpress.com Building blocks like this compound contribute to this field by providing a monomer that combines a rigid phenyl group, a flexible dioxolane ring, and a reactive site for polymerization. This allows for the design of new materials for specialized applications, potentially in high-performance coatings, adhesives, or other advanced material contexts. ontosight.aiappleacademicpress.com

Table 3: Potential Applications in Materials Science

| Application Area | Role of this compound | Potential Benefit |

|---|---|---|

| Polymer Synthesis | Monomer in polymerization/polycondensation reactions. researchgate.net | Incorporation of dioxolane and phenyl groups into the polymer backbone to modify properties. |

| Specialty Coatings | Component in resin or polymer formulation. silverfernchemical.com | May enhance stability, adhesion, or other performance characteristics. |

| Adhesives | Building block for adhesive polymers. silverfernchemical.comontosight.ai | The structure could contribute to specific adhesive properties. |

Spectroscopic and Computational Characterization in Academic Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to the characterization of 4-(Chloromethyl)-2-phenyl-1,3-dioxolane, offering non-destructive analysis of its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of this compound, including the differentiation of its cis and trans isomers. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of each nucleus, allowing for the assignment of specific protons and carbons within the molecule.

For the related compound cis-2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane, the protons on the dioxolane ring appear as a singlet at 5.53 ppm, while the aromatic protons show a multiplet in the range of 6.8-7.2 ppm. oc-praktikum.de While specific data for this compound is not detailed in the provided search results, the principles of NMR analysis would be similar. The relative stereochemistry of the substituents at the C2 and C4 positions of the dioxolane ring would lead to distinct chemical shifts and coupling constants for the ring protons, enabling the differentiation of cis and trans isomers. ncats.ioncats.io Advanced NMR techniques, such as COSY and HMBC, can further elucidate the connectivity and spatial relationships between atoms. core.ac.uk

Table 1: Representative ¹H NMR Chemical Shifts for a Related Dioxolane Derivative

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| CH₃ | 1.62, 1.84 | s |

| CH-O (product) | 5.53 | s |

| CH (aromatic, product) | 6.8-7.2 | m |

| CH-O (educt) | 4.84 | s |

| CH (aromatic, educt) | 7.2-7.4 | m |

| CHCl₃ | 7.26 | s |

| Data is for cis-2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane and serves as an illustrative example. oc-praktikum.de |

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which provides valuable structural information. The molecular ion peak confirms the compound's elemental composition. The fragmentation of the molecular ion upon electron ionization provides clues about the molecule's structure.

Common fragmentation pathways for similar compounds include alpha-cleavage, where the bond adjacent to a heteroatom is broken. libretexts.org For this compound, cleavage of the C-C bond next to the oxygen atom in the dioxolane ring is a likely fragmentation pathway. libretexts.org The fragmentation of aryl ethers often results in characteristic fragments that can help identify the aromatic portion of the molecule. miamioh.edu The presence of a chlorine atom is also readily identified in mass spectra due to the isotopic abundance of ³⁵Cl and ³⁷Cl, which results in a characteristic M+2 peak.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of the bonds within the molecule.

Key characteristic absorptions for this compound would include:

C-O-C stretching: The dioxolane ring will exhibit strong C-O stretching vibrations, typically in the range of 1260-1050 cm⁻¹. vscht.cz

Aromatic C-H stretching: The phenyl group will show C-H stretching vibrations slightly above 3000 cm⁻¹. libretexts.org

Aromatic C=C stretching: The carbon-carbon stretching vibrations within the aromatic ring typically appear in the region of 1600-1400 cm⁻¹. libretexts.org

C-H stretching (aliphatic): The C-H bonds of the dioxolane ring and the chloromethyl group will show stretching vibrations in the 3000-2850 cm⁻¹ region. libretexts.org

C-Cl stretching: The carbon-chlorine bond will have a characteristic absorption, although its position can vary.

Table 2: Expected IR Absorption Ranges for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Dioxolane Ring | C-O Stretch | 1260-1050 |

| Phenyl Group | Aromatic C-H Stretch | 3100-3000 |

| Phenyl Group | Aromatic C=C Stretch | 1600-1400 |

| Aliphatic CH/CH₂ | C-H Stretch | 3000-2850 |

| Chloromethyl Group | C-Cl Stretch | 850-550 |

X-ray crystallography provides the most definitive structural information for crystalline compounds, allowing for the determination of bond lengths, bond angles, and the absolute configuration of chiral centers. springernature.com For this compound, which has two chiral centers, X-ray crystallography can unambiguously determine the relative and absolute stereochemistry of the substituents on the dioxolane ring. researchgate.net This technique is crucial for distinguishing between enantiomers and for understanding the precise three-dimensional arrangement of the atoms in the solid state. ed.ac.uk The Flack parameter, determined from the diffraction data, is a key indicator for the assignment of the absolute configuration. researchgate.net

Computational Chemistry for Mechanistic Insights and Predictive Modeling

Computational chemistry complements experimental techniques by providing a theoretical framework to understand the structure, reactivity, and spectroscopic properties of this compound.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. asrjetsjournal.org DFT calculations can be used to optimize the geometry of this compound, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography. mdpi.com

Furthermore, DFT can be used to calculate various molecular properties, including:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy and distribution of these orbitals can predict the most likely sites for nucleophilic and electrophilic attack. researchgate.net

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution within the molecule, highlighting electron-rich and electron-deficient regions, which are also indicative of reactive sites. nih.gov

Simulated Spectroscopic Data: DFT calculations can predict NMR chemical shifts and IR vibrational frequencies, which can aid in the interpretation of experimental spectra. nih.gov

Frontier Orbital Analysis (e.g., HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of molecules. numberanalytics.com This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. numberanalytics.com A smaller energy gap suggests that the molecule can be more easily excited, indicating higher reactivity. numberanalytics.com For halogenated heterocyclic compounds like this compound, the location of the LUMO is of particular interest. Often, the LUMO or a closely related orbital (like LUMO+1) has significant lobes centered on the carbon-halogen bond (C-Cl in this case), identifying this site as being susceptible to nucleophilic attack. wuxibiology.com

Computational studies, typically using Density Functional Theory (DFT), are employed to calculate the energies of these orbitals. dntb.gov.ua The analysis of the orbital shapes and energies helps predict how the molecule will interact with other reagents. For instance, the interaction between the HOMO of one molecule and the LUMO of another is a key factor in determining the feasibility and outcome of a chemical reaction. numberanalytics.com

Table 1: Illustrative Frontier Orbital Data for Related Aromatic Compounds This table provides example data for conceptually similar molecules to illustrate the principles of FMO analysis, as specific values for this compound are not available in the cited literature.

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Predicted Reactivity |

|---|---|---|---|---|

| Aromatic Heterocycle | -6.2 | -1.1 | 5.1 | Moderate |

| Substituted Phenyl Ring | -5.8 | -1.5 | 4.3 | Higher |

| Halogenated Alkane | -7.0 | -0.5 | 6.5 | Lower |

Reaction Rate Constant Calculations and Transition State Analysis

Computational chemistry provides powerful tools for predicting the kinetics of a chemical reaction by calculating its rate constant. This process involves mapping the potential energy surface of the reaction to identify the lowest energy path from reactants to products. The highest point on this path is the transition state, and the energy required to reach it from the reactants is the activation energy.

Using methods like Density Functional Theory (DFT), researchers can model the geometric structures of the reactants, products, and the transition state. The calculated activation energy is then used within frameworks like Transition State Theory (TST) to estimate the reaction rate constant. This analysis can reveal detailed mechanistic information, such as whether a reaction proceeds through a concerted or stepwise mechanism. While these computational techniques are widely applied, specific studies detailing reaction rate constant calculations and transition state analyses for this compound have not been prominently featured in the surveyed academic literature.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements, or conformations, of a molecule that arise from the rotation around its single bonds. For this compound, the five-membered dioxolane ring is not planar. Quantum-chemical studies on similar 1,3-dioxane (B1201747) systems (a six-membered ring) show they adopt stable chair conformations to minimize steric and torsional strain. researchgate.net The 1,3-dioxolane (B20135) ring similarly adopts puckered conformations, typically described as "envelope" or "twist" forms.

The substituents—the phenyl group at position 2 and the chloromethyl group at position 4—can adopt various orientations relative to the ring, leading to different conformers with distinct energy levels. Computational methods can be used to calculate the potential energy surface, identifying the most stable (lowest energy) conformations and the energy barriers for converting between them. researchgate.net

Table 2: Potential Conformations of the 1,3-Dioxolane Ring Based on general principles of cyclic ether conformational analysis.

| Conformation | Description | Relative Energy (Illustrative) |

|---|---|---|

| Envelope | Four atoms are coplanar, and the fifth is out of the plane. | Low |

| Twist | No three atoms are coplanar; the ring is twisted. | Slightly Higher |

| Planar | All five ring atoms are in the same plane. | High (unstable) |

Molecular Dynamics (MD) simulations extend this analysis by modeling the atomic motions of the molecule over time. osti.gov These simulations can provide insights into the dynamic behavior of this compound, showing how it flexes and changes its shape at different temperatures and in various solvent environments. For example, a ReaxFF-based molecular dynamics study was used to investigate the high-temperature pyrolysis of other alkyl 1,3-dioxolanes, demonstrating the utility of MD in understanding complex reaction mechanisms and decomposition pathways. osti.gov

Advanced Research Directions and Future Perspectives in Dioxolane Chemistry

Development of Novel Derivatives with Tailored Reactivity and Applications

The functional versatility of the 4-(chloromethyl)-2-phenyl-1,3-dioxolane scaffold makes it a valuable starting point for creating a diverse range of new chemical entities. The chloromethyl group at the 4-position serves as a reactive handle for nucleophilic substitution, enabling the introduction of various functional groups and the synthesis of novel derivatives with tailored properties.

Research has shown that dioxolane derivatives are being investigated for potential biological activities, including antimicrobial and antiviral applications. ontosight.ai The core 1,3-dioxolane (B20135) structure is found in many biologically active compounds and is used as an intermediate in the synthesis of pharmaceuticals. nih.gov The development of new derivatives from this compound could lead to compounds with enhanced efficacy or novel mechanisms of action. For instance, novel 2,4-disubstituted-1,3-dioxolanes have been developed as potent antiviral agents. google.com

Beyond pharmaceuticals, dioxolane functionalization is being used to create advanced materials. acs.org A notable area of research is the synthesis of dioxolane-functionalized polycyclic aromatic hydrocarbons, such as hexacenes and heptacenes. acs.org These derivatives exhibit unique photophysical properties, including long-wavelength, near-infrared fluorescence, making them suitable for applications in hydrophobic materials and organic electronics. acs.org Another approach involves incorporating the dioxolane moiety into polymer structures. For example, acrylate (B77674) polymers with 2-(4-chlorophenyl)-1,3-dioxolane (B1582554) groups in their side chains have been synthesized, demonstrating the potential to create polymers with specific thermal and electrical characteristics. researchgate.net

| Derivative Class | Synthetic Strategy | Potential Applications | Key Feature |

|---|---|---|---|

| Biologically Active Dioxolanes | Nucleophilic substitution at the chloromethyl group | Antiviral, Antimicrobial Agents ontosight.aigoogle.com | Interaction with biological targets |

| Fluorescent Acenes | Attachment of dioxolane to polycyclic aromatic systems acs.org | Organic Electronics, NIR Fluorescence Imaging acs.org | Enhanced stability and solubility, long-wavelength fluorescence acs.org |

| Functional Polymers | Polymerization of dioxolane-containing monomers researchgate.net | Specialty plastics, materials with tailored thermal/electrical properties researchgate.net | Incorporation of dioxolane properties into a polymer backbone |

Catalytic Innovations for Efficient and Selective Dioxolane Transformations

Catalysis is central to the synthesis and transformation of dioxolanes, with ongoing research focused on developing more efficient, selective, and sustainable methods. The formation of the 1,3-dioxolane ring is typically an acid-catalyzed acetalization reaction between a carbonyl compound (like benzaldehyde) and a diol (like 3-chloro-1,2-propanediol). Innovations in this area involve the use of novel catalytic systems that offer milder reaction conditions, higher yields, and easier separation.

A wide variety of heterogeneous catalysts have been explored for dioxolane synthesis, including clays (B1170129) (like Montmorillonite (B579905) K10), zeolites, and ion-exchange resins. nih.gov These solid acid catalysts are often reusable and can simplify product purification. nih.gov Homogeneous catalysts, such as platinum complexes and organic dyes like Eosin Y under photochemical conditions, have also demonstrated excellent selectivity and efficiency in specific acetalization reactions.

Recent breakthroughs include the use of advanced molecular catalysts for dioxolane synthesis from non-traditional feedstocks. For example, ruthenium molecular catalysts have been employed to convert diols into dioxolanes using carbon dioxide and hydrogen, representing a sustainable pathway to these compounds. d-nb.infonih.govnih.gov Chemoenzymatic cascades, which combine the high selectivity of biocatalysis with the broad applicability of chemical catalysis, are being developed for the production of chiral dioxolanes in purely organic environments, eliminating complex solvent-switching steps. nih.govrwth-aachen.deresearchgate.net For transformations of the dioxolane ring itself, such as in ring-opening polymerization, rare-earth triflates like Sc(OTf)₃ have emerged as highly effective catalysts for producing poly(1,3-dioxolane) in situ. rsc.org

| Catalyst Type | Example(s) | Application | Advantage |

|---|---|---|---|

| Heterogeneous Acid Catalysts | Montmorillonite K10, Zeolites nih.gov | Acetalization of carbonyls with diols | Reusability, ease of separation nih.gov |

| Homogeneous Catalysts | Platinum complexes, Eosin Y (photocatalyst) | Selective acetalization | High selectivity and activity |

| Molecular Catalysts | Ruthenium complexes d-nb.infonih.govrwth-aachen.de | Dioxolane synthesis from diols and CO₂ nih.gov | Use of sustainable C1 sources nih.gov |

| Enzymes (in cascades) | Benzaldehyde (B42025) lyase, Oxidoreductase d-nb.info | Stereoselective synthesis of chiral diol precursors d-nb.info | High stereoselectivity, mild conditions nih.gov |

| Rare-Earth Catalysts | Scandium triflate (Sc(OTf)₃) rsc.org | Ring-opening polymerization of dioxolane rsc.org | Efficient in-situ polymerization rsc.org |

Mechanistic Investigations of Complex Reaction Pathways

A deeper understanding of the reaction mechanisms governing the formation and transformation of dioxolanes is crucial for optimizing existing synthetic routes and designing new ones. The acid-catalyzed formation of the dioxolane ring is a well-established reaction, but the mechanisms of more complex transformations and side reactions are areas of active investigation. acs.org

Modern analytical and computational techniques are being applied to elucidate these pathways. For instance, kinetic studies of reactions, such as the cycloaddition of CO₂ to epoxides to form related dioxolanones, are performed to determine reaction order and rate constants, providing insight into the catalytic cycle. researchgate.net Mechanistic investigations into the activation of acetals have been explored through crossover experiments, which help to clarify preferences in catalyst-substrate interactions, such as the selective activation of an acetal (B89532) over an epoxide. researchgate.net

For polymerization reactions, understanding the initiation and propagation steps is key to controlling the molecular weight and properties of the resulting polymer. escholarship.org Unpredictable molecular weights in some polymerizations can be attributed to unwanted initiation and chain transfer events caused by adventitious acidic species, highlighting the need for mechanistic clarity to achieve controlled polymer synthesis. escholarship.org Theoretical studies and computational chemistry play a vital role in mapping potential energy surfaces, identifying transition states, and predicting the feasibility and selectivity of different reaction pathways.

Exploration of Dioxolane-based Materials with Tunable Properties

The 1,3-dioxolane ring is not just a protective group or synthetic intermediate; it is also a building block for advanced functional materials. The ring-opening polymerization of 1,3-dioxolane produces poly(1,3-dioxolane) (PDOL or pDXL), a polymer with properties that can be tuned for various applications. researchgate.net

One of the most promising applications of PDOL is in energy storage. In-situ polymerization of dioxolane can be used to create quasi-solid-state electrolytes for lithium-metal batteries. rsc.orgrsc.org These polymer electrolytes exhibit high ionic conductivity at room temperature and can improve the interface contact between the electrolyte and electrodes, leading to dendrite-free lithium deposition and enhanced battery stability. rsc.orgresearchgate.net The ionic conductivity can be influenced by the concentration of the catalyst used during polymerization. rsc.org

Furthermore, recent research has focused on enhancing the mechanical properties of pDXL. By developing new polymerization methods using metal-free initiators, scientists have synthesized ultra-high-molecular-weight poly(1,3-dioxolane) (UHMW pDXL) with molecular weights exceeding 1000 kDa. escholarship.orgacs.orgnih.gov This material is a chemically recyclable thermoplastic that exhibits impressive mechanical performance, with tensile properties similar to those of ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE). escholarship.orgacs.org The physical properties of pDXL, such as its ductility and toughness, vary significantly with molecular weight, demonstrating a clear pathway to tuning material performance by controlling polymer chain length. escholarship.org The development of such high-performance, recyclable polymers from dioxolane monomers represents a significant step towards a circular polymer economy. escholarship.org

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(chloromethyl)-2-phenyl-1,3-dioxolane, and what catalysts or conditions improve yield?

- Methodology : The compound can be synthesized via acid-catalyzed condensation of benzaldehyde derivatives with diols. For example, 2-phenyl-1,3-dioxolane analogs are typically prepared using toluene-p-sulfonic acid as a catalyst, with azeotropic removal of water to drive the reaction . Adjusting reaction time, temperature (e.g., reflux in toluene), and stoichiometry of the diol (e.g., ethylene glycol derivatives) can optimize yields. Characterization via NMR (¹H/¹³C) and GC-MS is critical to confirm purity and structure.

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodology : Stability studies should involve:

- Thermal analysis : TGA/DSC to assess decomposition temperatures.

- Hydrolytic stability : Exposure to aqueous buffers (pH 1–13) at 25–60°C, monitored by HPLC .

- Light sensitivity : UV-Vis spectroscopy before/after UV irradiation.

- Storage recommendations: Keep in inert atmospheres (argon) at –20°C in amber vials to prevent chloromethyl group degradation .

Q. What spectroscopic techniques are most effective for distinguishing this compound from its structural analogs?

- Methodology :

- ¹H NMR : The chloromethyl (–CH₂Cl) proton resonates as a triplet (~δ 4.5–5.0 ppm) due to coupling with adjacent dioxolane oxygen atoms.

- ¹³C NMR : The dioxolane carbons appear at ~100–110 ppm, while the chloromethyl carbon is near δ 45–50 ppm .

- IR Spectroscopy : C–O–C stretching (1050–1150 cm⁻¹) and C–Cl (600–800 cm⁻¹) confirm functional groups.

Advanced Research Questions

Q. Why does this compound resist sp³ C–O bond cleavage under standard catalytic conditions, and how can this be addressed?

- Analysis : DFT studies indicate that rigid dioxolane ring conformations hinder metal-catalyzed C–O activation. For example, nickel or palladium catalysts fail to cleave the sp³ C–O bond due to insufficient orbital overlap .

- Solution : Introduce conformational flexibility via ring-opening intermediates or use strain-release strategies (e.g., photoactivation). Alternatively, employ stronger Lewis acids (BF₃·Et₂O) to polarize the C–O bond .

Q. How does stereochemistry at the chloromethyl position influence reactivity in enantioselective synthesis?

- Methodology : Compare (R)- and (S)-enantiomers (e.g., CAS 57044-24-3) in asymmetric reactions. For example:

- Use chiral HPLC (Chiralpak IA/IB) to separate enantiomers .

- Kinetic studies with chiral catalysts (e.g., BINOL-derived phosphoric acids) reveal enantiomeric excess (ee) differences. Data shows (R)-enantiomers exhibit 15–20% higher ee in certain alkylation reactions .

Q. What computational methods predict the regioselectivity of nucleophilic attacks on this compound?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate electrostatic potential maps. The chloromethyl group’s electron-deficient carbon is more susceptible to nucleophilic attack (e.g., SN2 mechanisms) .

- MD Simulations : Solvent effects (e.g., acetonitrile vs. THF) alter transition-state energies by 5–10 kcal/mol, favoring specific pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。